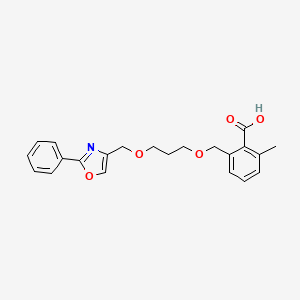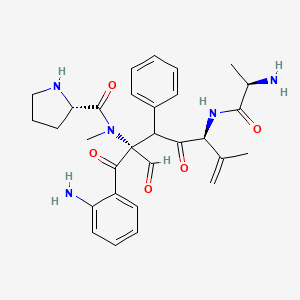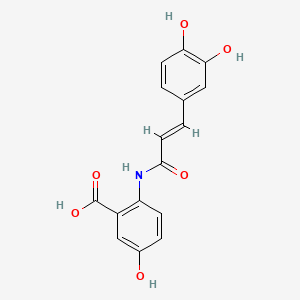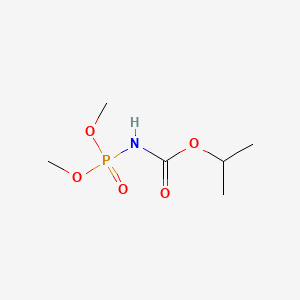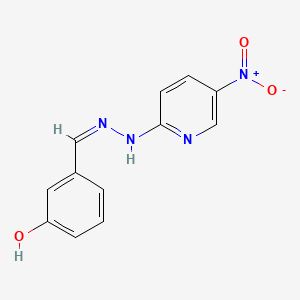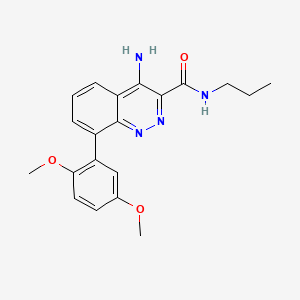
3-Cinnolinecarboxamide, 4-amino-8-(2,5-dimethoxyphenyl)-N-propyl-
Vue d'ensemble
Description
AZD-6280 is a selective GABAA(α2/3) receptor modulator, used for treatment of generalized anxiety disorder.
Applications De Recherche Scientifique
AZD-6280: Comprehensive Analysis of Scientific Research Applications
Neuroscience Anxiety Disorders: AZD-6280 is a novel γ-aminobutyric acid A (GABA A) receptor modulator with higher in vitro efficacy at the α2,3 subtypes compared to the α1 and α5 subtypes. This specificity suggests its potential application in neuroscience, particularly in the study and treatment of anxiety disorders. Clinical trials have explored its effects on the central nervous system, comparing its pharmacodynamic profile to that of lorazepam, a well-known anxiolytic .
Pharmacology GABA Receptor Modulation: As a GABA receptor modulator, AZD-6280’s mechanism of action involves modulating the GABRA2 and GABRA3 subunits of the GABA A receptor. This modulation is significant in pharmacology as it offers a targeted approach to treating conditions associated with these receptor subtypes, such as anxiety .
Sedation and Cognition Studies: AZD-6280 has been studied for its sedative and cognitive effects in healthy volunteers. The research aims to understand its impact on EEG patterns and cognitive functions, providing insights into its potential use for inducing sedation with minimal cognitive impairment .
Basic Science Research: The compound has been utilized in basic science research to understand the fundamental workings of GABA A receptors and their role in various physiological processes. This research contributes to the broader knowledge base necessary for developing new therapeutic strategies .
Clinical Trial Methodology: AZD-6280’s clinical trials have contributed to advancements in trial methodology, particularly in studying drugs that target the central nervous system. The trials have provided valuable data on dosing, efficacy, and safety profiles .
Radiochemistry in Drug Projects: The compound has also played a role in radiochemistry research, particularly in drug projects that utilize C-14 labeling. This application is crucial for tracking the distribution and metabolism of drugs within biological systems .
Mécanisme D'action
Target of Action
AZD-6280, also known as “AZD6280” or “B9Z1OEH19D” or “3-Cinnolinecarboxamide, 4-amino-8-(2,5-dimethoxyphenyl)-N-propyl-” or “4-amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide”, is a selective modulator of the GABAA receptors . Specifically, it has higher in vitro efficacy at the α2 and α3 subtypes compared to the α1 and α5 subtypes . These receptors play a crucial role in inhibitory neurotransmission in the brain.
Mode of Action
As a selective GABAA receptor modulator, AZD-6280 enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) on the GABAA receptors . This results in an increase in inhibitory effects on neuronal excitability, which can lead to sedative, anxiolytic, and muscle relaxant effects .
Biochemical Pathways
The primary biochemical pathway affected by AZD-6280 is the GABAergic system. By modulating the GABAA receptors, AZD-6280 enhances the inhibitory effects of GABA in the central nervous system . This can lead to changes in various neurological and psychological processes, including anxiety, cognition, and motor control .
Pharmacokinetics
It’s known that the compound has been administered orally in clinical trials
Result of Action
The modulation of GABAA receptors by AZD-6280 can result in a range of molecular and cellular effects. For instance, it has been suggested that AZD-6280 may have potential anxiolytic effects . Moreover, the compound’s selective action on the α2 and α3 subtypes of the GABAA receptors may result in a more favorable side effect profile compared to non-selective benzodiazepines .
Propriétés
IUPAC Name |
4-amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-4-10-22-20(25)19-17(21)14-7-5-6-13(18(14)23-24-19)15-11-12(26-2)8-9-16(15)27-3/h5-9,11H,4,10H2,1-3H3,(H2,21,23)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWCZRPXYVDQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60915944 | |
| Record name | 4-Amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60915944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cinnolinecarboxamide, 4-amino-8-(2,5-dimethoxyphenyl)-N-propyl- | |
CAS RN |
942436-93-3 | |
| Record name | AZD-6280 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942436933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-6280 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12210 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60915944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-6280 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9Z1OEH19D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

